molecular formula C12H9ClO4S B2590721 Methyl 4-(chlorosulfonyl)-1-naphthoate CAS No. 2126179-09-5

Methyl 4-(chlorosulfonyl)-1-naphthoate

Cat. No. B2590721
M. Wt: 284.71
InChI Key: XUTFARBRKTXYEO-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “Methyl 4-(chlorosulfonyl)-1-naphthoate” are not available, chlorosulfonyl compounds are generally prepared by treating appropriate precursors with chlorosulfonic acid .


Chemical Reactions Analysis

Chlorosulfonyl compounds are known to be versatile reagents in organic synthesis. They have two electrophilic sites, the carbon and the S(VI) center, and have been employed for the preparation of various compounds .

Scientific Research Applications

Histochemical Techniques

Complex naphthols have been identified as useful reagents for the demonstration of tissue oxidase, highlighting their role in developing histochemical techniques. These compounds, including derivatives of naphthoic acid, are used for staining tissues, indicating their potential in biomedical research and diagnostics (Burstone, 1959).

Catalytic Applications

Research on the methylation of 2-naphthol using dimethyl carbonate as a greener alternative to traditional methylating agents has demonstrated the utility of naphthol derivatives in catalysis. This process, relevant for the production of pharmaceuticals like naproxen, showcases the importance of such compounds in developing more sustainable chemical processes (Yadav & Salunke, 2013).

Photochemical Transformations

The intramolecular photo-imino group migration of naphtho[1,8-de]dithiin-1-N-tosylsulfilimines to produce N-p-tosylaldimines illustrates the photochemical reactivity of naphthoic acid derivatives. Such reactions are pertinent in synthetic chemistry for constructing complex molecules (Fujii, Kimura, & Furukawa, 1995).

Antibacterial and Antifungal Properties

The synthesis and screening of halogenated 1,4-naphthoquinones, including studies on their antibacterial and antifungal activities, suggest that naphthoic acid derivatives can serve as potential leads for developing new antimicrobial agents. These compounds' activity correlates with their ability to exist in extensively conjugated structures and form hydrogen bonds, which could be a mechanism of action (Ambrogi et al., 1970).

Corrosion Inhibition

Electrochemical and quantum chemical studies on Schiff bases, including naphthol derivatives, have indicated their efficiency as corrosion inhibitors for steel in acidic solutions. This highlights the potential application of Methyl 4-(chlorosulfonyl)-1-naphthoate in materials science, especially in protecting metals from corrosion (Hasanov, Sadıkoğlu, & Bilgiç, 2007).

Safety And Hazards

Chlorosulfonyl compounds are generally considered hazardous. They are often toxic, corrosive, and flammable, and react violently with water .

Future Directions

While specific future directions for “Methyl 4-(chlorosulfonyl)-1-naphthoate” are not available, chlorosulfonyl compounds are of interest in the field of organic synthesis and medicinal chemistry .

properties

IUPAC Name

methyl 4-chlorosulfonylnaphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO4S/c1-17-12(14)10-6-7-11(18(13,15)16)9-5-3-2-4-8(9)10/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTFARBRKTXYEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C2=CC=CC=C21)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(chlorosulfonyl)-1-naphthoate

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